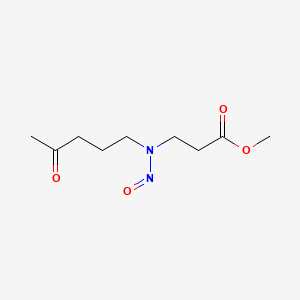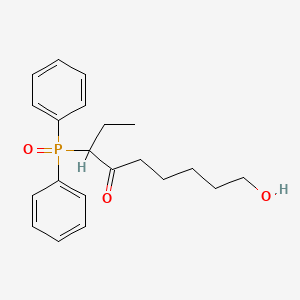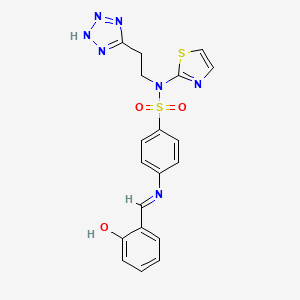![molecular formula C3H5N8OP B14434984 Methyl bis[(1H-tetrazol-1-yl)]phosphinite CAS No. 78272-33-0](/img/structure/B14434984.png)
Methyl bis[(1H-tetrazol-1-yl)]phosphinite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl bis[(1H-tetrazol-1-yl)]phosphinite is an organophosphorus compound characterized by the presence of two 1H-tetrazol-1-yl groups attached to a phosphinite moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl bis[(1H-tetrazol-1-yl)]phosphinite typically involves the reaction of methyl phosphonous dichloride with sodium 1H-tetrazol-1-ide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding phosphine oxide.
Substitution: The compound can participate in substitution reactions where the tetrazolyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions. These reactions are often conducted in polar solvents like dimethyl sulfoxide or ethanol.
Major Products:
Oxidation: The major product of oxidation is the corresponding phosphine oxide.
Substitution: The major products of substitution reactions depend on the nucleophile used but generally involve the replacement of one or both tetrazolyl groups.
Aplicaciones Científicas De Investigación
Methyl bis[(1H-tetrazol-1-yl)]phosphinite has several scientific research applications:
Coordination Chemistry: It acts as a ligand in the formation of coordination complexes with transition metals, which are studied for their magnetic and electronic properties.
Catalysis: The compound is used as a catalyst or catalyst precursor in various organic transformations, including cross-coupling reactions and polymerization processes.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties, such as high thermal stability and conductivity.
Biological Studies: Research is ongoing to explore its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of Methyl bis[(1H-tetrazol-1-yl)]phosphinite in catalysis involves the coordination of the phosphinite moiety to a metal center, facilitating various catalytic cycles. The tetrazolyl groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the reactivity and selectivity of the compound.
Comparación Con Compuestos Similares
Methyl bis[(1H-tetrazol-1-yl)]phosphine: Similar structure but with a phosphine moiety instead of phosphinite.
Bis[(1H-tetrazol-1-yl)]phosphine oxide: The oxidized form of the phosphine analogue.
Tetrazolyl-substituted phosphines: Compounds with similar tetrazolyl groups but different phosphorus-containing moieties.
Uniqueness: Methyl bis[(1H-tetrazol-1-yl)]phosphinite is unique due to the presence of both tetrazolyl groups and a phosphinite moiety, which imparts distinct chemical properties and reactivity. Its ability to form stable coordination complexes and participate in various catalytic processes sets it apart from other similar compounds.
Propiedades
Número CAS |
78272-33-0 |
|---|---|
Fórmula molecular |
C3H5N8OP |
Peso molecular |
200.10 g/mol |
Nombre IUPAC |
methoxy-bis(tetrazol-1-yl)phosphane |
InChI |
InChI=1S/C3H5N8OP/c1-12-13(10-2-4-6-8-10)11-3-5-7-9-11/h2-3H,1H3 |
Clave InChI |
YAAWPTHSUMCTKI-UHFFFAOYSA-N |
SMILES canónico |
COP(N1C=NN=N1)N2C=NN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


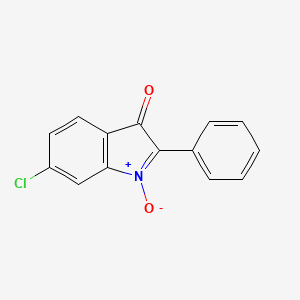
![Bicyclo[2.2.2]octan-1-ol, 4-heptyl-](/img/structure/B14434914.png)
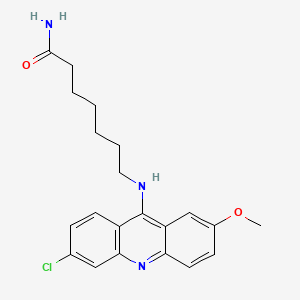

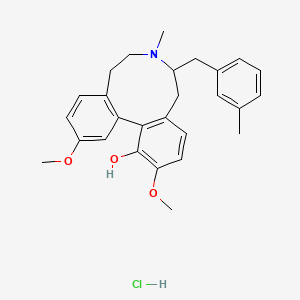
![2H-Pyran, 2,2'-[1,3-propanediylbis(oxy)]bis[tetrahydro-](/img/structure/B14434950.png)


![2'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14434965.png)
